REACTION_CXSMILES
|
[Cl-:1].[Cl-].[Ca+2:3].[Cl-].[Na+:5].[OH2:6].[Cl-].[Cl-].[Ca+2].[Zn+2:10].[Br-:11].[Br-]>[Cl-].[Na+].O>[Br-:11].[Br-:11].[Ca+2:3].[Cl-:1].[Na+:5].[OH2:6].[Zn+2:10].[Br-:11].[Br-:11] |f:0.1.2.3.4.5,6.7.8.9.10.11,12.13.14,15.16.17.18.19.20,21.22.23|
|
Name
|
( 1 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sugar
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sugar
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
CaCl2 brine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2].[Cl-].[Na+].O
|
Name
|
CaCl2 ZnBr2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2].[Zn+2].[Br-].[Br-]
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The gel can be broken in hours or days
|
Type
|
CUSTOM
|
Details
|
give comparable breaks
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].[Br-].[Ca+2].[Cl-].[Na+].O
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn+2].[Br-].[Br-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |